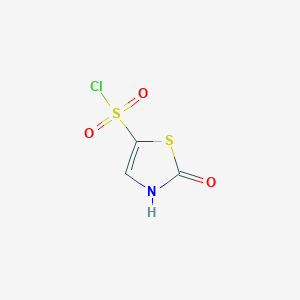![molecular formula C13H5ClF6N6 B2636080 3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 956755-17-2](/img/structure/B2636080.png)
3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the molecular formula C13H5ClF6N6 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with various functional groups including chloro, methyl, and trifluoromethyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved data, TFMP derivatives are known to undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The compound of interest, due to its structural complexity and presence of pyrazolo[1,5-a]pyrimidine moiety, is related to compounds synthesized and studied in various research contexts. For instance, Xu Li-feng (2011) synthesized 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives and characterized their structure using IR and 1HNMR, highlighting the compound's potential in medicine due to its excellent biological activities (Li-feng, 2011). Similarly, Chuanxiang Liu et al. (2013) investigated the crystal structure and reaction mechanism of a closely related compound, contributing to the understanding of its structural properties and reactivity (Liu et al., 2013).
Utilization in Heterocyclic Synthesis
The compound's core structure serves as a building block in heterocyclic synthesis. A. A. Harb et al. (2005) utilized a similar pyrazolo compound to synthesize new substituted 1-Triazinylpyrazolo[3,4-d]pyrimidine and 1-Triazinylpyrazolo[3,4-b]pyridine derivatives, illustrating the compound's versatility in creating diverse molecular structures (Harb et al., 2005).
Biological and Chemical Properties
Anti-inflammatory and Antimicrobial Applications
Compounds with a similar structural framework have been studied for their biological activities. For example, research by A. El-Dean et al. (2016) explored the synthesis and anti-inflammatory activity of new pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the potential medicinal applications of these compounds (El-Dean et al., 2016). Additionally, B. S. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, revealing the compound's use in combating microbial infections (Holla et al., 2006).
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold is also investigated for its antitumor properties. Jin Liu et al. (2020) synthesized a specific pyrazolo[1,5-a]pyrimidine compound and evaluated its inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential of such compounds in cancer therapy (Liu et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF6N6/c1-25-10(13(18,19)20)6(4-23-25)8-7(14)11-22-3-5(2-21)9(12(15,16)17)26(11)24-8/h3-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPKKXKQXUJIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=C(C=NC3=C2Cl)C#N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzylsulfanyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2635997.png)


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B2636001.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2636008.png)



![6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide](/img/structure/B2636017.png)

![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)